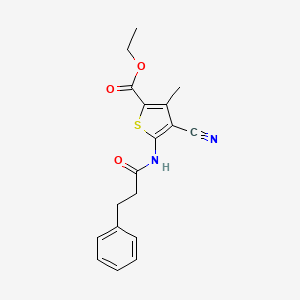

![molecular formula C15H14N2O5S B2963017 N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-4-methoxyaniline CAS No. 321433-88-9](/img/structure/B2963017.png)

N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-4-methoxyaniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-4-methoxyaniline is a useful research compound. Its molecular formula is C15H14N2O5S and its molecular weight is 334.35. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Quinoline Derivatives as Anticorrosive Materials

Quinoline and its derivatives, featuring structures including methoxy and nitro groups, have been identified as effective anticorrosive materials. These compounds form highly stable chelating complexes with metallic surfaces through coordination bonding, showcasing potential applications in protecting metals against corrosion. This suggests that compounds with similar functional groups may also possess useful properties in materials science and engineering applications (Verma, Quraishi, & Ebenso, 2020).

Nitrosamines in Water Technology

Nitrosamines, including those with nitro and amino groups, are of concern in water technology due to their high toxicity. Research into the formation, presence, and removal of nitrosamines in water highlights the significance of understanding chemical interactions and degradation pathways for environmental safety and public health. This indicates the importance of studying the environmental behaviors of complex organic compounds, including their potential transformation into harmful by-products (Nawrocki & Andrzejewski, 2011).

Carcinogenicity of Hair Dye Components

Some hair dye components, including those with methoxyaniline and nitroaniline groups, have been reviewed and identified as animal carcinogens. This review underscores the importance of assessing the safety and carcinogenic potential of chemical compounds used in consumer products. It also emphasizes the need for research on absorption, metabolism, and long-term effects of such compounds (Van Duuren, 1980).

Mechanism of Action

Target of Action

The primary target of N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-4-methoxyaniline is amines . Amines are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair. They play a crucial role in the biological system as they are involved in the creation of amino acids, the building blocks of proteins .

Mode of Action

this compound interacts with its targets through a chemical reaction known as the Hinsberg Test . In this test, the amine acts as a nucleophile and attacks the electrophilic benzenesulfonyl chloride. This reaction leads to the displacement of the chloride and the generation of the N-alkylbenzenesulfonamide .

Biochemical Pathways

The biochemical pathway affected by this compound involves the formation of sulfonamides. Sulfonamides are compounds that have a sulfur atom, and they are important for some pathways in the body. For instance, sulfonamides are known to inhibit the enzymatic reaction involving para-aminobenzoic acid (PABA), which is crucial for the synthesis of folic acid in some organisms .

Result of Action

The result of the action of this compound is the formation of N-alkylbenzenesulfonamides . The type of sulfonamide formed (soluble or insoluble) can help distinguish between primary, secondary, and tertiary amines .

Properties

IUPAC Name |

N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-4-methoxyaniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O5S/c1-22-13-9-7-12(8-10-13)16-11-15(17(18)19)23(20,21)14-5-3-2-4-6-14/h2-11,16H,1H3/b15-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNPZLBVYTMWNMV-RVDMUPIBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC=C([N+](=O)[O-])S(=O)(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)N/C=C(\[N+](=O)[O-])/S(=O)(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[5-(2-Oxo-2-phenylethoxy)-1-naphthyl]oxy}-1-phenyl-1-ethanone](/img/structure/B2962934.png)

![2-Bromo-5-[(3s,5s,7s)-tricyclo[3.3.1.1~3,7~]dec-1-yl]aniline](/img/structure/B2962941.png)

![4-Methoxy-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid](/img/structure/B2962944.png)

![2-(4-((3-chloro-2-methylphenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B2962945.png)

![N-(3,4-dimethoxybenzyl)-2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-7(6H)-carboxamide](/img/structure/B2962946.png)

![(2,4-dimethylphenyl)[4-(4-ethoxyphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2962948.png)

![3-Phenyl-7-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]triazolo[4,5-d]pyrimidine](/img/structure/B2962950.png)

![N-(2-{[5-chloro-2-(methylsulfanyl)pyrimidin-4-yl]formamido}ethyl)-2-phenoxyacetamide](/img/structure/B2962951.png)

![6-methoxy-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}pyridine-3-carboxamide](/img/structure/B2962954.png)